molecular formula C15H18N2O5S B6534613 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide CAS No. 1021250-16-7

4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide

Cat. No. B6534613
CAS RN: 1021250-16-7
M. Wt: 338.4 g/mol
InChI Key: YONJGWJOHIZFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide (MBSB) is a synthetic compound that has been widely studied for its potential applications in scientific research. MBSB is a member of the class of compounds known as sulfonylureas, which have been used in the treatment of diabetes since the 1950s. More recently, MBSB has been studied for its potential as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids, as well as for its effects on the regulation of gene expression. In addition, MBSB has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders.

Mechanism of Action

4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to act as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. It is thought to act through its ability to bind to and inhibit the activity of these enzymes, thereby preventing the metabolism of the target molecules. In addition, 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to affect the expression of genes involved in the regulation of cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects
4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to affect the expression of genes involved in the regulation of cell cycle progression, apoptosis, and differentiation. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to affect the expression of genes involved in the regulation of cell cycle progression, apoptosis, and differentiation. In addition, 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to have anti-inflammatory and anti-cancer effects in some animal models.

Advantages and Limitations for Lab Experiments

4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has several advantages for use in laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and it has been shown to have a wide range of effects on gene expression and enzyme activity. However, there are some limitations to using 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide in laboratory experiments. It is not approved for use in humans, and it has been shown to have some toxic effects in animal models. In addition, the long-term effects of 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide on gene expression and enzyme activity are not yet fully understood.

Future Directions

Given the potential of 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide as a therapeutic agent, there are several future directions for research. These include further studies on its effects on gene expression and enzyme activity, as well as its potential as a treatment for various diseases. In addition, further research is needed to understand the long-term effects of 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide on gene expression and enzyme activity. Other potential future directions for research on 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide include the development of new synthesis methods, the optimization of its therapeutic potential, and the development of new derivatives of 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide with improved activity.

Synthesis Methods

4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride and N-(3-methyl-1,2-oxazol-5-yl)butanamide. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is purified by recrystallization. The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is relatively simple and inexpensive, making it a useful compound for scientific research.

Scientific Research Applications

4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids, as well as for its effects on the regulation of gene expression. In addition, 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders. 4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has also been used to study the effects of various compounds on the expression of genes involved in the regulation of cell cycle progression, apoptosis, and differentiation.

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11-10-15(22-17-11)16-14(18)4-3-9-23(19,20)13-7-5-12(21-2)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJGWJOHIZFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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